6-(4-Propylphenyl)piperidin-2-one
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Overview
Description
6-(4-Propylphenyl)piperidin-2-one is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role as synthetic intermediates in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Propylphenyl)piperidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates . The reaction conditions often involve the use of tris(trimethylsilyl)silane instead of tributyltin hydride to enhance diastereoselectivity .
Industrial Production Methods
Industrial production methods for piperidine derivatives, including this compound, often involve hydrogenation, cyclization, and cycloaddition reactions . These methods are designed to be cost-effective and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(4-Propylphenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium chlorite under mild conditions.
Reduction: Reduction reactions can be performed using hydrogenation techniques with metal catalysts.
Substitution: Substitution reactions often involve the use of primary amines and diols.
Common Reagents and Conditions
Common reagents used in these reactions include sodium chlorite for oxidation, metal catalysts for hydrogenation, and primary amines for substitution reactions .
Major Products
The major products formed from these reactions include various substituted piperidines and piperidinones, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
6-(4-Propylphenyl)piperidin-2-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(4-Propylphenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to regulate crucial signaling pathways such as STAT-3, NF-κB, and PI3k/Aκt, which are essential for cancer cell survival and proliferation . The compound may also inhibit cell migration and induce cell cycle arrest, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(4-Propylphenyl)piperidin-2-one include:
Piperine: An alkaloid found in black pepper with antioxidant and anticancer properties.
Evodiamine: A piperidine alkaloid with antiproliferative effects on cancer cells.
Matrine: Another piperidine derivative with significant biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C14H19NO |
---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
6-(4-propylphenyl)piperidin-2-one |
InChI |
InChI=1S/C14H19NO/c1-2-4-11-7-9-12(10-8-11)13-5-3-6-14(16)15-13/h7-10,13H,2-6H2,1H3,(H,15,16) |
InChI Key |
BGZCUEFILAXCBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2CCCC(=O)N2 |
Origin of Product |
United States |
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